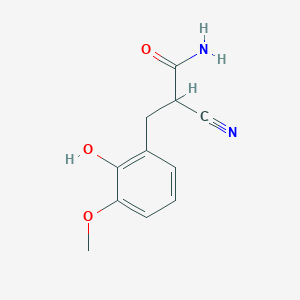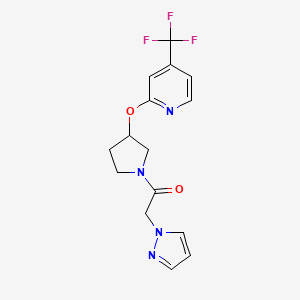
2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H15F3N4O2 and its molecular weight is 340.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The chemical compound of interest is used as a starting material or intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it serves as a precursor in the synthesis of compounds with potential antiviral and antimicrobial activities. In one study, derivatives were synthesized and evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, highlighting the compound's utility in creating biologically active molecules (Attaby et al., 2006). Similarly, another research demonstrated the synthesis of antimicrobial compounds from related chemical structures, indicating the broad applicability of such molecules in developing new antimicrobial agents (Salimon et al., 2011).
Chemical Bonding and Structure Analysis
Studies on compounds structurally similar to 2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone have also focused on their chemical bonding and structure. For instance, a detailed analysis of chemical bonding in a Cu(II) dimer using various approaches like QTAIM, Voronoi tessellation, and Hirshfeld surface approaches provides insight into the molecular connectivity and structure of such complexes (Vologzhanina et al., 2015).
Antitumor and Antimicrobial Activities
The compound's derivatives have been investigated for their antitumor and antimicrobial activities, showcasing the potential of such molecules in therapeutic applications. For example, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were studied for their in vitro anti-cancer activity, with some showing promising results against a panel of cell lines (Maftei et al., 2016). Moreover, the synthesis and evaluation of 2,4- or 2,6-disubstituted and 2,4,6-trisubstituted 2H-pyrazolo[4,3-c]pyridines revealed compounds with potent cytotoxicity, indicating their potential as anticancer agents (Milišiūnaitė et al., 2018).
Crystal Structure Analysis
The solid-state and calculated electronic structure of compounds related to this compound, such as 4-acetylpyrazole, have been determined, providing valuable information on their molecular arrangement and interactions within the crystal lattice. This information is crucial for understanding the properties and reactivity of these compounds (Frey et al., 2014).
properties
IUPAC Name |
2-pyrazol-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)11-2-5-19-13(8-11)24-12-3-7-21(9-12)14(23)10-22-6-1-4-20-22/h1-2,4-6,8,12H,3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHWDLQBENFWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)
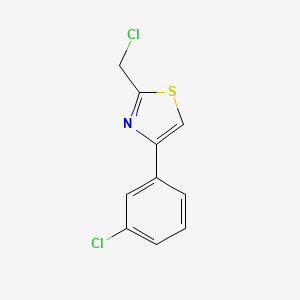
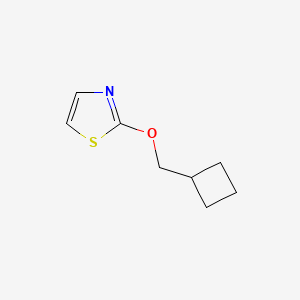
![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)
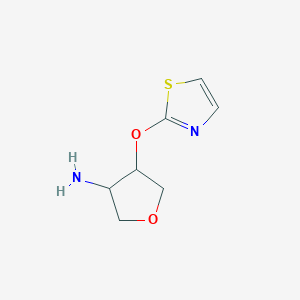
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2727238.png)
